1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-
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Overview
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a cyclohexane core with two pyrrole rings attached, each substituted with methyl and propenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride . The cyclohexane core can be introduced through a Diels-Alder reaction, followed by functional group modifications to attach the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl groups to propyl groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, sulfonyl chlorides, polar solvents, mild heating.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Propyl-substituted pyrroles.
Substitution: N-alkyl or N-sulfonyl pyrroles.
Scientific Research Applications
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The propenyl groups may enhance its binding affinity and specificity, leading to desired biological effects .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- stands out due to its unique cyclohexane core and propenyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
60550-26-7 |
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Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methyl-1-prop-2-enylpyrrol-2-yl)cyclohexyl]-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C22H30N2/c1-5-11-23-15-17(3)13-21(23)19-7-9-20(10-8-19)22-14-18(4)16-24(22)12-6-2/h5-6,13-16,19-20H,1-2,7-12H2,3-4H3 |
InChI Key |
RCSDBIDMQVLMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3CC=C)C)CC=C |
Origin of Product |
United States |
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